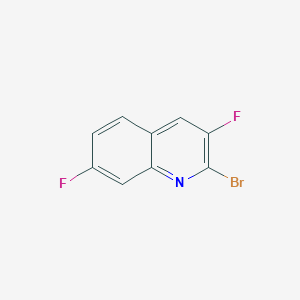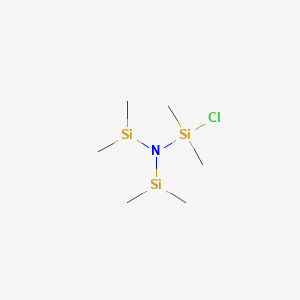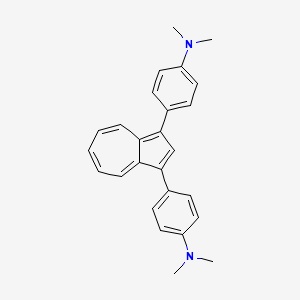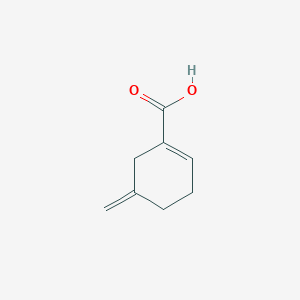
Quinoline, 2-bromo-3,7-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-bromo-3,7-difluoro- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 2-bromo-3,7-difluoro- typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a quinoline derivative is treated with bromine and fluorine sources under specific conditions. For example, the reaction of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole with dimethylacetylenedicarboxylate in the presence of lithium salt can yield the desired compound .
Industrial Production Methods: Industrial production of Quinoline, 2-bromo-3,7-difluoro- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Quinoline, 2-bromo-3,7-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-bromo-3,7-difluoro- has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antiviral, and anticancer properties.
Chemical Biology: The compound can be used as a probe to study biological processes and enzyme functions.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and dyes.
Agriculture: Quinoline derivatives are used as agrochemicals for pest control and plant growth regulation.
Wirkmechanismus
The mechanism of action of Quinoline, 2-bromo-3,7-difluoro- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The incorporation of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Quinoline, 2,3,4,5,7,8-hexafluoro-: A fully fluorinated quinoline derivative with enhanced biological activity.
Quinoline, 6,7-difluoro-3-nitro-4-hydroxy-:
Quinoline, 2,3,4-trichloro-6,7-difluoro-: A chlorinated and fluorinated quinoline derivative with unique chemical properties.
Uniqueness: Quinoline, 2-bromo-3,7-difluoro- is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
834884-01-4 |
|---|---|
Molekularformel |
C9H4BrF2N |
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
2-bromo-3,7-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-9-7(12)3-5-1-2-6(11)4-8(5)13-9/h1-4H |
InChI-Schlüssel |
SVECBYOQDJWVMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=C(C=C21)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)

![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)





![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

